Cas no 1784463-68-8 (Methyl 5-chlorothiazole-4-carboxylate)

Methyl 5-chlorothiazole-4-carboxylate is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical synthesis. Its thiazole core, combined with the reactive ester and chloro substituents, makes it a valuable intermediate for constructing complex molecules. The compound exhibits excellent stability and compatibility with various coupling reactions, facilitating efficient derivatization. Its high purity and well-defined structure ensure consistent performance in nucleophilic substitution and cross-coupling reactions. Researchers favor this compound for its ability to introduce both carboxylate and halogen functionalities into target molecules, enabling the development of biologically active compounds. Its synthetic utility is particularly notable in medicinal chemistry for the preparation of thiazole-containing scaffolds.
Methyl 5-chlorothiazole-4-carboxylate structure
1784463-68-8 structure
Product Name:Methyl 5-chlorothiazole-4-carboxylate
CAS No:1784463-68-8
MF:C5H4ClNO2S
MW:177.608758926392
MDL:MFCD28520190
CID:3041975
PubChem ID:19019277
Update Time:2025-06-24

Methyl 5-chlorothiazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-chlorothiazole-4-carboxylate
    • FCH3803689
    • AK174453
    • AX8270355
    • methyl 5-chloro-1,3-thiazole-4-carboxylate
    • 4-Thiazolecarboxylic acid, 5-chloro-, methyl ester
    • SCHEMBL23538248
    • CS-0046259
    • AKOS024058201
    • W17606
    • MFCD28520190
    • Methyl5-chlorothiazole-4-carboxylate
    • DS-8728
    • 1784463-68-8
    • MDL: MFCD28520190
    • Inchi: 1S/C5H4ClNO2S/c1-9-5(8)3-4(6)10-2-7-3/h2H,1H3
    • InChI Key: CBUGUIRVEVWZGR-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=O)OC)N=CS1

Computed Properties

  • Exact Mass: 176.9651272g/mol
  • Monoisotopic Mass: 176.9651272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 67.4
  • XLogP3: 2.1

Methyl 5-chlorothiazole-4-carboxylate Security Information

Methyl 5-chlorothiazole-4-carboxylate Pricemore >>

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Additional information on Methyl 5-chlorothiazole-4-carboxylate

Comprehensive Overview of Methyl 5-chlorothiazole-4-carboxylate (CAS No. 1784463-68-8): Properties, Applications, and Industry Insights

Methyl 5-chlorothiazole-4-carboxylate (CAS No. 1784463-68-8) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique thiazole core structure. This heterocyclic compound features a chlorine substituent at the 5-position and a carboxylate ester at the 4-position, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C5H4ClNO2S, and precise structural attributes have positioned it as a key building block in drug discovery pipelines.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in Methyl 5-chlorothiazole-4-carboxylate. Researchers frequently search for "thiazole derivatives in medicinal chemistry" or "sustainable synthesis of chlorothiazoles," reflecting demand for eco-friendly routes to such intermediates. The compound’s role in developing kinase inhibitors and antimicrobial agents aligns with global health priorities, including antibiotic resistance and targeted cancer therapies.

From a technical perspective, Methyl 5-chlorothiazole-4-carboxylate exhibits moderate solubility in polar organic solvents like DMSO and methanol, with a melting point range of 110–115°C. Its stability under inert atmospheres allows for flexible storage conditions, though moisture-sensitive handling is recommended. Analytical characterization typically involves HPLC, NMR, and mass spectrometry to ensure purity—a critical factor given its use in high-throughput screening applications.

The agrochemical sector leverages this compound to design novel pesticide intermediates, particularly those targeting herbicide-resistant weeds. With rising searches for "crop protection chemicals 2024" and "thiazole-based agrochemicals," manufacturers are optimizing scalable production methods. Patent analyses reveal growing IP activity around chlorothiazole carboxylates, underscoring their commercial potential.

Quality control protocols for CAS No. 1784463-68-8 emphasize stringent impurity profiling, often requiring ≤98% purity for pharmaceutical use. Suppliers increasingly adopt QbD (Quality by Design) principles to meet regulatory standards from the FDA and EMA. This aligns with industry demand for "GMP-certified thiazole suppliers"—a frequently queried term in procurement databases.

Emerging applications include material science, where the compound’s electron-withdrawing properties aid in designing organic semiconductors. Such interdisciplinary uses resonate with searches for "thiazoles in OLED materials" and "small molecule electronics." Future research may explore its utility in catalysis or metal-organic frameworks (MOFs).

In summary, Methyl 5-chlorothiazole-4-carboxylate exemplifies how niche intermediates drive innovation across industries. Its synergy with computational chemistry tools and alignment with ESG (Environmental, Social, Governance) goals in chemical manufacturing ensure sustained relevance. For researchers, staying updated on "thiazole carboxylate synthetic routes" and "patent landscapes" remains essential to harness its full potential.

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